

"HIV-1 inhibitor-20" initial SAR (structure-activity relationship) studies

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Compound of Interest		
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An In-depth Technical Guide on the Initial Structure-Activity Relationship (SAR) Studies of Phenyloxazolidinone-Based HIV-1 Protease Inhibitors

This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of a series of HIV-1 protease inhibitors incorporating a phenyloxazolidinone moiety. This class of inhibitors has shown promise with potent enzymatic inhibition and antiviral activity. This document is intended for researchers, scientists, and drug development professionals in the field of antiretroviral drug discovery.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] As such, it remains a key target for antiretroviral therapy.[3][4] The development of protease inhibitors (PIs) has been a cornerstone of highly active antiretroviral therapy (HAART).[3][5] However, the emergence of drug-resistant strains necessitates the continued development of novel PIs with improved potency and resistance profiles.[3][5]

This guide focuses on a series of HIV-1 protease inhibitors characterized by a hydroxyethylamine core and the incorporation of phenyloxazolidinone as P2 ligands.[5][6] Initial studies have demonstrated that variations in the substitutions on the phenyl ring of the oxazolidinone and other moieties significantly impact the binding affinity and antiviral potency of these compounds.[5][6]



Quantitative Data Summary

The following tables summarize the in vitro enzymatic inhibitory activity (K_i), the 50% inhibitory concentration in cell culture (IC_{50}), and the 50% cytotoxic concentration (CC_{50}) for a selection of phenyloxazolidinone-based HIV-1 protease inhibitors. These values are crucial for understanding the structure-activity relationships within this series.

Table 1: HIV-1 Protease Inhibitory and Antiviral Activity of PIs 4a-h

Entry	Inhibitor	Kı (nM)	IC50 (nM)
1	4a	0.0012	48.3
2	4b	1.33	>1000
3	4c	0.0017	31
4	4d	0.0013	437
5	4e	0.0008	35
6	4f	0.0021	38
7	4g	0.0015	42
8	4h	0.0011	29

Data sourced from multiple studies on this inhibitor class.[7]

Table 2: HIV-1 Protease Inhibitory and Antiviral Activity of PIs 4i-n



Entry	Inhibitor	Kı (nM)	IC50 (nM)
1	4i	0.016	369
2	4j	0.15	>1000
3	4k	0.040	31
4	41	0.021	41
5	4m	0.0018	34
6	4n	0.0028	28

Data sourced from multiple studies on this inhibitor class.[7]

Table 3: Selectivity Index for Selected Inhibitors

Inhibitor	CC50 (µM)	Selectivity Index (CC50/IC50)
4a	>100	>2070
4c	>100	>3226
4d	>100	>229
4k	>100	>3226
41	>100	>2439
4n	43	1536

The selectivity index is a measure of the therapeutic window of a compound.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HIV-1 Protease Inhibition Assay (Fluorometric)



This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Materials:

- Recombinant HIV-1 Protease
- Fluorogenic HIV-1 Protease Substrate
- HIV-1 Protease Assay Buffer
- HIV-1 Protease Dilution Buffer
- Test Compounds
- Positive Control (e.g., Pepstatin A)
- 96-well black microplate
- Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
- · Reaction Setup:
 - Add 10 μL of the test compound dilution to the sample wells.
 - Add 10 μL of HIV-1 Protease Assay Buffer to the enzyme control wells.
 - Add 10 μL of a known inhibitor (e.g., Pepstatin A) to the inhibitor control wells.
- Enzyme Addition:
 - Prepare the HIV-1 Protease solution by diluting the reconstituted enzyme in HIV-1 Protease Assay Buffer.



- Add 80 μL of the diluted enzyme solution to each well.
- Incubation: Incubate the plate at room temperature for 15 minutes.
- Substrate Addition:
 - Prepare the HIV-1 Protease Substrate solution by diluting the substrate in HIV-1 Protease Assay Buffer.
 - Add 10 μL of the substrate solution to each well to initiate the reaction.
- Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 1-3 hours, with readings taken at regular intervals.[8][9][10]
- Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. The K_i value is then calculated from the IC₅₀ value.

Anti-HIV-1 Activity Assay (MT-4 Cell-Based)

This assay determines the antiviral activity of a compound by measuring the inhibition of HIV-1-induced cytopathic effects in MT-4 cells.

Materials:

- MT-4 cells
- HIV-1 viral stock (e.g., NL4-3)
- Complete culture medium (e.g., RPMI 1640 with 10% FBS)
- Test Compounds
- Positive Control (e.g., a known antiretroviral drug)
- 96-well microplate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution



- Solubilization buffer (e.g., acidic isopropanol)
- Microplate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL.
- Compound Addition: Add serial dilutions of the test compounds to the wells.
- Viral Infection: Infect the cells with a predetermined titer of HIV-1 (e.g., 100 TCID₅₀). Include uninfected control wells.
- Incubation: Incubate the plate for 5 days at 37°C in a humidified CO₂ incubator.
- MTT Assay:
 - Add MTT solution to each well and incubate for 4 hours.
 - Add solubilization buffer to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm.[11][12]
- Data Analysis: The percentage of cell viability is calculated relative to the uninfected control. The IC₅₀ value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is determined from the dose-response curve.

Cytotoxicity Assay (MTT)

This assay evaluates the toxicity of the test compounds on host cells.

Materials:

- MT-4 cells
- Complete culture medium
- Test Compounds



- 96-well microplate
- MTT solution
- Solubilization buffer
- Microplate reader (absorbance at 570 nm)

Procedure:

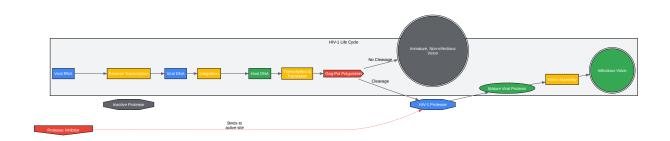
- Cell Seeding: Seed MT-4 cells into a 96-well plate.
- Compound Addition: Add serial dilutions of the test compounds to the wells. No virus is added.
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5 days).
- MTT Assay: Perform the MTT assay as described in the anti-HIV-1 activity assay protocol.
 [13]
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

Mechanism of Action of HIV-1 Protease Inhibitors

The following diagram illustrates the mechanism of action of HIV-1 protease inhibitors.





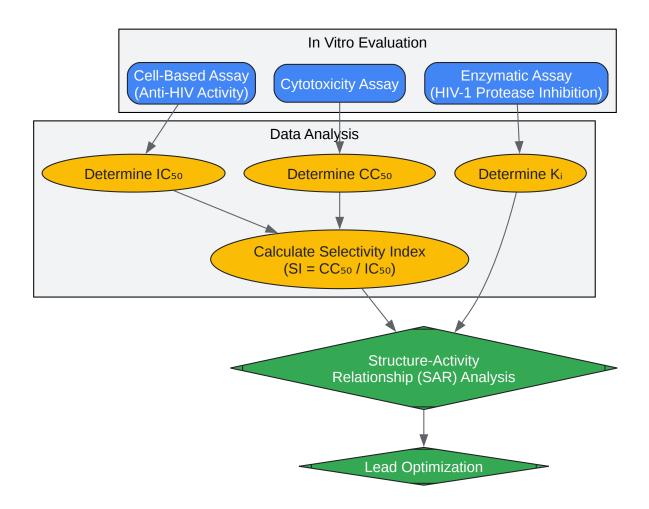
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Caption: Mechanism of HIV-1 Protease Inhibition.

Experimental Workflow for Antiviral Compound Evaluation

The diagram below outlines the general workflow for the evaluation of potential antiviral compounds.





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Caption: Workflow for Antiviral Compound Evaluation.

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Foundational & Exploratory





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